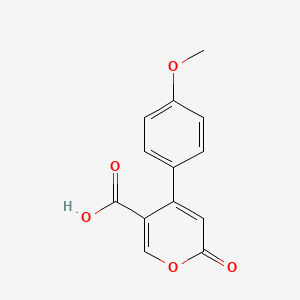
Triphenyl(9-phenylnonyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(9-phenylnonyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C33H38BrP . This compound is characterized by its unique structure, which includes a triphenylphosphonium core attached to a 9-phenylnonyl chain. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(9-phenylnonyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 9-bromononylbenzene. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
(C6H5)3P+Br(CH2)9C6H5→(C6H5)3P+(CH2)9C6H5Br−
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize reaction conditions, reduce reaction times, and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: Triphenyl(9-phenylnonyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield triphenyl(9-phenylnonyl)phosphine oxide .
Wissenschaftliche Forschungsanwendungen
Triphenyl(9-phenylnonyl)phosphanium bromide has diverse applications in scientific research:
Biology: The compound is explored for its potential in drug delivery systems due to its ability to cross cell membranes.
Medicine: Research is ongoing to investigate its use in targeting cancer cells and delivering therapeutic agents.
Wirkmechanismus
The mechanism by which triphenyl(9-phenylnonyl)phosphanium bromide exerts its effects involves its ability to act as a nucleophilic catalyst. The phosphonium ion can stabilize transition states and facilitate the formation of carbon-carbon bonds in organic reactions. Its molecular targets include various organic substrates, and it operates through pathways involving nucleophilic attack and stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Vinyltriphenylphosphonium bromide: Similar in structure but contains a vinyl group instead of the 9-phenylnonyl chain.
Methyltriphenylphosphonium bromide: Contains a methyl group and is used in the Wittig reaction to form methylene compounds.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl group and is used in biochemical research.
Uniqueness: Triphenyl(9-phenylnonyl)phosphanium bromide is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring membrane permeability and specific reactivity profiles .
Eigenschaften
CAS-Nummer |
103637-80-5 |
|---|---|
Molekularformel |
C33H38BrP |
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
triphenyl(9-phenylnonyl)phosphanium;bromide |
InChI |
InChI=1S/C33H38P.BrH/c1(2-4-10-20-30-21-11-6-12-22-30)3-5-19-29-34(31-23-13-7-14-24-31,32-25-15-8-16-26-32)33-27-17-9-18-28-33;/h6-9,11-18,21-28H,1-5,10,19-20,29H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ZDBFQYGXXCDUTE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


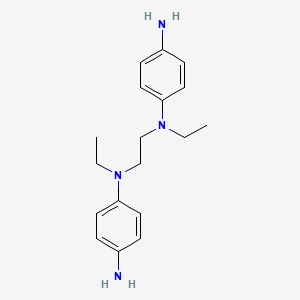
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
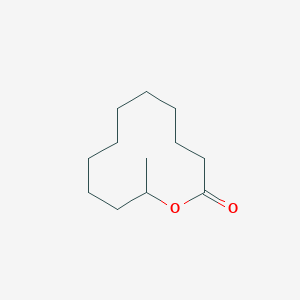

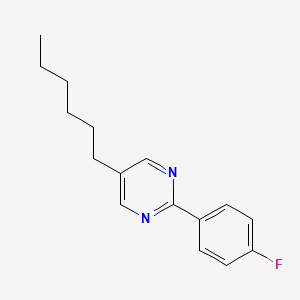
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)



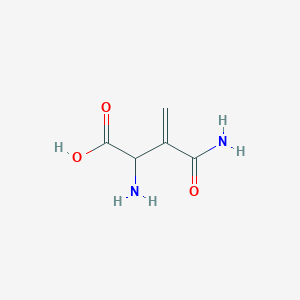

![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
